molecular formula C19H19N B13044654 (2R)-2-(2-Anthryl)piperidine

(2R)-2-(2-Anthryl)piperidine

Cat. No.: B13044654
M. Wt: 261.4 g/mol
InChI Key: YTCPGUFQMDCBNO-LJQANCHMSA-N
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Description

(2R)-2-(2-Anthryl)piperidine: is a chiral compound featuring a piperidine ring substituted with an anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-Anthryl)piperidine typically involves the reaction of 2-anthryl bromide with ®-2-piperidinol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(2-Anthryl)piperidine can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.

    Reduction: The compound can be reduced at the piperidine ring, potentially forming secondary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

Chemistry: (2R)-2-(2-Anthryl)piperidine is used as a building block in organic synthesis, particularly in the development of chiral ligands and catalysts.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug design and development.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Anthryl)piperidine involves its interaction with molecular targets through its chiral center and aromatic moiety. The compound can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

    (2S)-2-(2-Anthryl)piperidine: The enantiomer of (2R)-2-(2-Anthryl)piperidine, differing in its chiral configuration.

    2-(2-Anthryl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a piperidine ring.

    2-(2-Anthryl)morpholine: Another similar compound where the piperidine ring is replaced with a morpholine ring.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the anthracene moiety, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

(2R)-2-anthracen-2-ylpiperidine

InChI

InChI=1S/C19H19N/c1-2-6-15-12-18-13-17(19-7-3-4-10-20-19)9-8-16(18)11-14(15)5-1/h1-2,5-6,8-9,11-13,19-20H,3-4,7,10H2/t19-/m1/s1

InChI Key

YTCPGUFQMDCBNO-LJQANCHMSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2

Canonical SMILES

C1CCNC(C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2

Origin of Product

United States

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